(R)-2-((tert-butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid

Catalog No.
S760164
CAS No.
346694-78-8
M.F
C15H18F3NO4
M. Wt
333.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-((tert-butoxycarbonyl)amino)-3-(2-(trifluoro...

CAS Number

346694-78-8

Product Name

(R)-2-((tert-butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-(trifluoromethyl)phenyl]propanoic acid

Molecular Formula

C15H18F3NO4

Molecular Weight

333.3 g/mol

InChI

InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(12(20)21)8-9-6-4-5-7-10(9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m1/s1

InChI Key

XKMOOODKNPYTEE-LLVKDONJSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C(F)(F)F)C(=O)O

Synonyms

346694-78-8;Boc-D-2-Trifluoromethylphenylalanine;Boc-D-Phe(2-CF3)-OH;N-Boc-2-trifluoromethyl-D-phenylalanine;boc-d-2-trifluoromethylphe;boc-2-trifluoromethyl-d-phenylalanine;(R)-2-((tert-butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoicacid;Boc-2-(trifluoromethyl)-D-phenylalanine;n-boc-2-(trifluoromethyl)-d-phenylalanine;boc-d-2-trifluoromethyl-phe-oh;(2r)-2-[(tert-butoxycarbonyl)amino]-3-[2-(trifluoromethyl)phenyl]propanoicacid;2-(trifluoromethyl)-d-phenylalanine,n-bocprotected;(r)-2-(tert-butoxycarbonylamino)-3-(2-(trifluoromethyl)phenyl)propanoicacid;(r)-2-tert-butoxycarbonylamino-3-(2-trifluoromethyl-phenyl)-propionicacid;Boc-L-phe(2-CF3)-OH;15009_ALDRICH;SCHEMBL3557995;15009_FLUKA;CTK8C5225;MolPort-001-777-526;XKMOOODKNPYTEE-LLVKDONJSA-N;ZINC2386874;ANW-74824;PC8354;AB10282

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C(F)(F)F)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1C(F)(F)F)C(=O)O
(R)-2-((tert-butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid, also known as Boc-3-Trifluoromethylphenylalanine, is an amino acid derivative that has gained extensive attention in the scientific community due to its numerous biological properties and potential applications in research and industry. In this paper, we will provide an overview of the definition and background of Boc-3-Trifluoromethylphenylalanine, its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity, safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions for research.
(R)-2-((tert-butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acidoromethylphenylalanine is a derivative of the amino acid phenylalanine, which is a vital component of many proteins and enzymes in the human body. The addition of a trifluoromethyl group to the phenylalanine molecule enhances its lipophilicity and alters its electronic properties, giving it unique biological properties. The Boc group added to the amino group of the molecule is a protecting group, which is used to prevent unwanted reactions during synthesis.
(R)-2-((tert-butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acidoromethylphenylalanine is a white crystalline powder with a melting point of 160-164°C. It is insoluble in water but soluble in organic solvents such as DMF and DMSO. The chemical formula of (R)-2-((tert-butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acidoromethylphenylalanine is C15H18F3NO4, and its molecular weight is 341.3 g/mol.
(R)-2-((tert-butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acidoromethylphenylalanine can be synthesized by the reaction of 3-(trifluoromethyl)phenylalanine with tert-butoxycarbonyl chloride in the presence of a base. The reaction occurs at room temperature under the protection of an inert gas. The product obtained is then purified by recrystallization.
High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used analytical methods for the characterization of (R)-2-((tert-butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acidoromethylphenylalanine. HPLC can be used to determine the purity and identity of the compound, while NMR spectroscopy can be used to confirm the structure of the molecule.
(R)-2-((tert-butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acidoromethylphenylalanine has shown potential in various biological applications. It has been reported to act as a selective inhibitor of the serine protease thrombin and as a substrate for the enzyme farnesyltransferase. Additionally, (R)-2-((tert-butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acidoromethylphenylalanine has been shown to disrupt the formation of amyloid fibrils, which are associated with various neurodegenerative disorders such as Alzheimer's disease.
The toxicity and safety of (R)-2-((tert-butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acidoromethylphenylalanine depend on the dosage and the exposure route. In scientific experiments, the compound should be handled with care, and appropriate safety measures should be taken to avoid any unwanted reactions or exposure.
(R)-2-((tert-butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acidoromethylphenylalanine has various applications in scientific experiments. It can be used as a building block for the synthesis of complex peptides and proteins. Furthermore, it can be used as a tool for the investigation of protein-protein interactions and enzyme-substrate interactions.
The current state of research on (R)-2-((tert-butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acidoromethylphenylalanine indicates that it has significant potential in various fields of research, including drug discovery, protein engineering, and materials science. However, more research needs to be done to understand its full potential.
(R)-2-((tert-butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acidoromethylphenylalanine has potential implications in various fields of research and industry, including drug discovery, protein engineering, and materials science. Its unique properties make it a promising candidate for the development of new drugs and pharmaceuticals, as well as for the design of novel materials. Additionally, (R)-2-((tert-butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acidoromethylphenylalanine can be used in the synthesis of small-molecule inhibitors and enzyme substrates.
Despite its potential, (R)-2-((tert-butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acidoromethylphenylalanine has several limitations that need to be addressed in future research. For instance, its limited solubility in water can limit its applications in biological studies. Moreover, its toxicity needs to be further investigated to ensure its safe use in scientific experiments. Future directions for research on (R)-2-((tert-butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acidoromethylphenylalanine could include the development of new synthetic methods for its preparation, the investigation of its biological properties in different systems, and the exploration of its applications in emerging fields such as nanotechnology and biotechnology.

XLogP3

3.4

Wikipedia

Boc-D-2-trifluoromethylphenylalanine

Dates

Modify: 2023-08-15

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